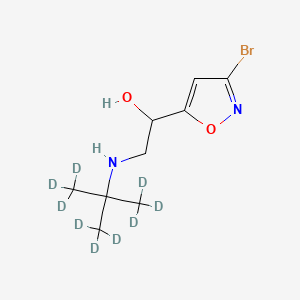
5a-Pregnane-3,20-dione-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5a-Pregnane-3,20-dione-d6: is a deuterium-labeled version of 5a-Pregnane-3,20-dione, an endogenous metabolite of progesterone. This compound is often used in scientific research due to its stable isotope labeling, which allows for precise quantitation in various biochemical assays .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5a-Pregnane-3,20-dione-d6 involves the incorporation of deuterium atoms into the 5a-Pregnane-3,20-dione molecule. This can be achieved through various chemical reactions that replace hydrogen atoms with deuterium. One common method involves the use of deuterated reagents in the presence of catalysts under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using deuterated solvents and reagents. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 5a-Pregnane-3,20-dione-d6 undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to less oxidized forms.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions:
Oxidation: Often involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Typically involves nucleophiles or electrophiles under acidic or basic conditions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized steroids, while reduction may produce more reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: 5a-Pregnane-3,20-dione-d6 is used as a tracer in metabolic studies to understand the pathways and kinetics of steroid metabolism. Its stable isotope labeling allows for precise quantitation in mass spectrometry .
Biology: In biological research, this compound is used to study the effects of progesterone metabolites on cellular processes. It has been shown to influence cell adhesion, proliferation, and cytoskeletal dynamics in breast cancer cells .
Medicine: In medical research, this compound is used to investigate the role of progesterone metabolites in various diseases, including cancer and endocrine disorders .
Industry: In the pharmaceutical industry, this compound is used in the development and testing of new drugs, particularly those targeting steroid hormone pathways .
Wirkmechanismus
5a-Pregnane-3,20-dione-d6 exerts its effects by interacting with cellular proteins involved in adhesion and cytoskeletal dynamics. It has been shown to decrease cell-substrate attachment, reduce the expression of adhesion plaques and vinculin, and depolymerize actin filaments. These effects are thought to be mediated through specific receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
5a-Pregnane-3,20-dione: The non-deuterated version of the compound.
5a-Pregnan-3a-ol-20-one: Another progesterone metabolite with similar biological effects.
5b-Pregnane-3,20-dione: A stereoisomer with different biological activity
Uniqueness: The deuterium labeling of 5a-Pregnane-3,20-dione-d6 makes it unique as it allows for precise quantitation in biochemical assays. This property is particularly valuable in metabolic studies and drug development .
Eigenschaften
Molekularformel |
C21H32O2 |
|---|---|
Molekulargewicht |
322.5 g/mol |
IUPAC-Name |
(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-1,2,4,5,6,7-hexadeuterio-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i4D,5D,8D,10D,12D,14D/t4?,5?,8?,10?,12?,14-,16-,17+,18-,19-,20-,21+ |
InChI-Schlüssel |
XMRPGKVKISIQBV-CTWQKYLNSA-N |
Isomerische SMILES |
[2H]C1[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@]4(C(C(C(=O)C([C@@]4(C1[2H])[2H])[2H])[2H])[2H])C)C)C(=O)C |
Kanonische SMILES |
CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![bis[2,3,4,6-tetradeuterio-5-(trideuteriomethyl)phenyl] hydrogen phosphate](/img/structure/B12423385.png)

![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)




![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)





